Ingavirin

Description

Imidazolyl Ethanamide Pentandioic Acid is an orally bioavailable small molecule, with potential hematopoiesis inducing and antiviral activities. Upon oral administration, myelo001 stimulates the differentiation of bone marrow cells of the leukocytic, lymphocytic, and erythrocytic lineages, and prevents apoptosis of hematopoietic cells. This prevents chemotherapy-induced neutropenia (CIN), inhibits the risk of infections, increases tolerance and allows for the continuation of the neutropenia-inducing chemotherapeutic agent. In addition, myelo 001 has antiviral properties.

This compound is a small molecule drug with a maximum clinical trial phase of III.

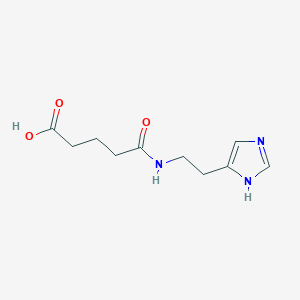

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIMLUFVKJLCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433141 | |

| Record name | AGN-PC-0MW29Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219694-63-0 | |

| Record name | Pentanedioic acid imidazolyl ethanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ingavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AGN-PC-0MW29Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INGAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imidazolyl Ethanamide Pentandioic Acid: A Technical Guide on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolyl ethanamide pentandioic acid (IEPA), also known as Ingavirin® or Vitaglutam, is an antiviral agent developed and used in Russia for the treatment and prophylaxis of influenza and other acute respiratory viral infections (ARVIs).[1] It is an orally bioavailable small molecule with a multifaceted mechanism of action that distinguishes it from many other antiviral drugs.[1] This technical guide provides a comprehensive overview of the antiviral properties of IEPA, focusing on its mechanism of action, preclinical data, and available clinical findings. The information is intended for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.

Mechanism of Action

Imidazolyl ethanamide pentandioic acid exerts its antiviral effects through a dual mechanism that involves both modulation of the host's innate immune response and direct interference with a key viral process.

Modulation of the Interferon Signaling Pathway

Unlike direct interferon inducers, IEPA enhances the cellular antiviral state by sensitizing the interferon system. The influenza virus, particularly through its NS1 protein, is known to suppress the host's interferon (IFN) response to evade immune clearance. IEPA counteracts this by:

-

Enhancing Interferon Receptor Synthesis: It promotes the synthesis of interferon-α/β receptors (IFNAR).[2][3]

-

Increasing Sensitivity to Interferon: By upregulating IFNAR, IEPA increases the cell's sensitivity to endogenous interferon signaling.[2][3]

-

Promoting Antiviral Effector Proteins: This enhanced signaling leads to the increased production of crucial antiviral effector proteins, including Protein Kinase R (PKR) and Myxovirus resistance protein A (MxA), which play vital roles in inhibiting viral replication.[2][3]

Inhibition of Viral Nucleoprotein (NP) Nuclear Import

A key step in the replication cycle of the influenza virus is the import of its nucleoprotein (NP) into the host cell nucleus. The viral RNA genome, in the form of ribonucleoprotein complexes (RNPs), is transported to the nucleus for transcription and replication. IEPA has been shown to interfere with this process. Studies have indicated that IEPA can impair the biogenesis of the influenza virus NP and retard the migration of newly synthesized NP from the cytoplasm into the nucleus.[4][5] This action directly inhibits the formation of new viral RNPs, thereby halting viral replication.[1]

Preclinical Antiviral Activity

In Vitro Studies

Detailed quantitative data from standardized in vitro antiviral assays, such as the determination of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for imidazolyl ethanamide pentandioic acid against various influenza virus strains, are not extensively reported in publicly available English-language literature. One study noted that IEPA did not show significant antiviral activity in cell culture at non-toxic concentrations up to 200 μg/ml.[6] However, other reports suggest a dose-dependent reduction in virus-induced cytopathic effects.

| Parameter | Cell Line | Virus | Observed Effect | Concentration/Dose | Reference |

| Cytopathic Effect (CPE) Reduction | Not Specified | Influenza A (H1N1) | 50% to 79% decrease in virus-induced CPE compared to control. | Not Specified | [7] |

| NP Biogenesis and Nuclear Import | MDCK cells | Influenza A | Impaired biogenesis and retarded migration of NP to the nucleus. | 400-1000 µg/ml | [5] |

| Antiviral Activity | Cultured MDCK cells | Influenza A and B strains | No significant antiviral activity at non-toxic concentrations. | Up to 200 µg/ml | [6] |

In Vivo Studies

Preclinical studies in animal models, primarily mice and ferrets, have demonstrated the in vivo efficacy of IEPA against a range of influenza viruses. The ferret is considered a gold standard model for influenza research due to the similarities in its response to human infection.[8][9]

| Animal Model | Virus Strain(s) | Treatment Regimen | Observed Protective Effects | Reference |

| Mice | Influenza A(H1N1)2009, A(H3N2), A(H5N1), Influenza B | Not Specified | Reduced mortality, increased average lifespan, reduction of infectious virus titer in lung tissue. | [7] |

| Ferrets | Influenza A(H1N1)pdm09 | 13 mg/kg, once daily, initiated 36 hours post-infection | Accelerated viral clearance from nasal washes starting at day 4 post-infection. |

Clinical Studies

Imidazolyl ethanamide pentandioic acid has undergone clinical trials, primarily in Russia, for the treatment of influenza and other ARVIs. These studies have generally reported positive outcomes in terms of reduction of symptom duration and severity.

A multicenter, randomized, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of IEPA for COVID-19 reported that patients in the IEPA group demonstrated faster clinical recovery by 47.8 hours and quicker alleviation of intoxication and catarrhal symptoms compared to the placebo group. The study also highlighted a good safety profile for the drug.[10]

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing imidazolyl ethanamide pentandioic acid are not consistently available in the reviewed literature. However, based on common methodologies for antiviral testing against influenza virus, the following generalized protocols can be outlined.

In Vitro Antiviral Assay (Generalized Protocol)

This protocol describes a typical plaque reduction assay to determine the antiviral activity of a compound against influenza virus in cell culture.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells are cultured to confluence in 6-well plates.[11]

-

Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the desired influenza virus strain.

-

Compound Treatment: Following a virus adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agarose to restrict virus spread) containing serial dilutions of IEPA or a vehicle control.

-

Incubation: Plates are incubated for a period sufficient for plaque formation (typically 48-72 hours).

-

Quantification: The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The concentration of IEPA that inhibits plaque formation by 50% (IC50) is then calculated.

In Vivo Ferret Model (Generalized Protocol)

This protocol outlines a general procedure for evaluating the efficacy of an antiviral compound in a ferret model of influenza infection.[8][12]

-

Animal Acclimatization: Male or female ferrets are acclimatized to the housing conditions.

-

Infection: Animals are intranasally inoculated with a specific dose of a pathogenic influenza virus strain.

-

Treatment: Treatment with IEPA (e.g., via oral gavage) or a placebo is initiated at a predetermined time point before or after infection.

-

Monitoring: Ferrets are monitored daily for clinical signs of illness, including weight loss, changes in body temperature, and activity levels.

-

Viral Load Determination: Nasal washes are collected at various time points post-infection to quantify viral shedding, typically by TCID50 (50% tissue culture infectious dose) assay or qRT-PCR.

-

Pathology: At the end of the study, animals are euthanized, and lung tissues are collected for viral titration and histopathological examination to assess the extent of inflammation and tissue damage.

Conclusion

Imidazolyl ethanamide pentandioic acid is an antiviral compound with a unique dual mechanism of action that involves enhancing the host's innate interferon response and inhibiting the nuclear import of the influenza virus nucleoprotein. Preclinical studies in animal models have demonstrated its protective effects against various influenza strains. While detailed quantitative in vitro data is not widely available in the English-language literature, clinical studies have suggested its efficacy in reducing the duration and severity of respiratory viral infections in humans. Further research, particularly studies providing detailed quantitative analysis of its in vitro potency and in vivo efficacy against a broader range of respiratory viruses, would be beneficial for a more complete understanding of its therapeutic potential.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Measuring Attachment and Internalization of Influenza A Virus in A549 Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activity of this compound (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro A549 influenza virus infection and PBMC co‐culture assay [bio-protocol.org]

- 12. Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

Ingavirin's Effect on the Host Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral agent with a complex mechanism of action that encompasses both direct antiviral activity and significant modulation of the host immune response. Originally developed in Russia, its efficacy against influenza A and B viruses, as well as other acute respiratory viral infections (ARVIs), is attributed to its ability to interfere with viral replication and to bolster the host's innate immune defenses.[1][2] This guide provides a detailed examination of this compound's immunomodulatory effects, focusing on its impact on cytokine balance, the interferon system, and the underlying signaling pathways. It synthesizes available data into structured tables, details relevant experimental protocols, and visualizes key mechanisms to support further research and development.

Core Mechanism of Action: Immunomodulation and Antiviral Synergy

This compound's primary effect on the host immune system is not as a direct inducer of interferons, but as a modulator that enhances the sensitivity of cells to endogenous interferons.[3][4] This is a critical distinction, as it suggests the drug works to restore and amplify the natural antiviral state rather than initiating a new, independent immune cascade. This immunomodulatory activity is complemented by its direct antiviral action, which involves disrupting the nuclear import of viral ribonucleoproteins, thereby suppressing viral replication.[2]

The anti-inflammatory properties of this compound are also a key component of its therapeutic effect. The drug has been shown to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][5] This helps to mitigate the excessive inflammation that often contributes to the pathology of severe respiratory viral infections and reduces the risk of a "cytokine storm."[1]

Data on Host Immune Response Modulation

While specific quantitative data from peer-reviewed English-language publications are limited, information from Russian-language sources and product documentation consistently describes this compound's effects on key components of the innate immune system. The following tables summarize these effects.

Table 1: Effect of this compound on Cytokine Profile During Viral Infection

| Cytokine | Effect | Evidence Summary | Reference(s) |

| Pro-Inflammatory Cytokines | |||

| TNF-α | Decrease | This compound's anti-inflammatory action is attributed to the suppression of key pro-inflammatory cytokines. | [2][5] |

| IL-1β | Decrease | Shown to be suppressed as part of the drug's anti-inflammatory mechanism. | [2][5] |

| IL-6 | Decrease | Production is suppressed, contributing to the reduction of systemic inflammation and fever. | [2][5] |

| Regulatory/Anti-Inflammatory Cytokines | |||

| IL-10 | Data Not Available | While ferret studies planned to quantify IL-10 via qRT-PCR, specific results on this compound's effect are not publicly available. | [6][7] |

| T-cell Related Cytokines | |||

| IL-17 | Data Not Available | Mentioned as a target for quantification in ferret studies, but specific data on this compound's impact is not available. | [6][7] |

Table 2: Effect of this compound on the Interferon (IFN) System

| Component | Effect | Evidence Summary | Reference(s) |

| Interferon Production | No direct induction | This compound is not a classical interferon inducer; it does not directly stimulate IFN-α/β production in uninfected cells. | [3][4] |

| Interferon Sensitivity | Increase | Increases the expression of the Type I interferon receptor (IFNAR) on the surface of epithelial and immune cells, enhancing their sensitivity to endogenous interferon signals. | [3][8][9] |

| IFN Signaling | Activation | Promotes the phosphorylation of the STAT1 protein, a key transducer in the interferon signaling pathway, which is often suppressed by viral proteins. | [8][9][10] |

| Interferon-Stimulated Genes (ISGs) | |||

| MxA | Increase | Stimulates the production of the antiviral effector protein MxA in infected cells, counteracting viral suppression. MxA inhibits intracellular transport of viral components. | [3][8][9] |

| PKR | Increase (Activation) | Promotes the activation (phosphorylation) of Protein Kinase R (PKR), which inhibits the translation of viral proteins. | [9][10] |

Signaling Pathways and Visualizations

This compound restores the host's innate antiviral response by counteracting viral immune evasion mechanisms. The core pathway involves enhancing the cellular response to Type I interferons (IFN-α/β).

Caption: this compound-mediated restoration of the interferon signaling pathway.

The diagram above illustrates that during a viral infection, viral proteins (like NS1 of influenza) suppress the host's interferon response. This compound acts by increasing the expression of the IFNAR receptor, making the cell more sensitive to the body's own interferon. This enhanced signaling leads to the phosphorylation of STAT1, its translocation to the nucleus, and the subsequent transcription of crucial antiviral interferon-stimulated genes (ISGs) like MxA and PKR, ultimately inhibiting viral replication.[3][8][9][10]

Caption: Generalized experimental workflow for in vivo ferret studies.

Detailed Experimental Protocols

The following protocols are representative methodologies for studying this compound's effects, based on techniques mentioned in the literature.[6][7][11]

Protocol 4.1: In Vitro Analysis of ISG Induction in A549 Cells

Objective: To quantify the effect of this compound on the expression of interferon-stimulated genes (e.g., MxA) in human lung epithelial cells infected with influenza virus.

1. Cell Culture and Seeding:

-

Culture A549 human lung adenocarcinoma epithelial cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed 5 x 10⁵ cells per well in 6-well plates and incubate at 37°C, 5% CO₂ until 90-95% confluency is reached.

2. Infection and Treatment:

-

Prepare influenza A virus stock (e.g., A/H3N2) in serum-free media.

-

Wash cells once with Phosphate-Buffered Saline (PBS).

-

Infect cells with influenza virus at a Multiplicity of Infection (MOI) of 1 for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

After 1 hour, remove the inoculum, wash cells with PBS, and add fresh culture medium containing either this compound (e.g., at a final concentration of 100 µg/mL) or a vehicle control (placebo). Include uninfected controls.

3. Sample Collection:

-

At specified time points (e.g., 8, 12, 24 hours post-infection), harvest cells.

-

For RNA analysis: Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and store at -80°C.

-

For protein analysis: Wash cells with ice-cold PBS, scrape into RIPA buffer containing protease and phosphatase inhibitors, incubate on ice for 30 minutes, centrifuge to pellet debris, and collect the supernatant. Store at -80°C.

4. qRT-PCR for Gene Expression Analysis:

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes (e.g., MxA, PKR, IFNAR, STAT1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated groups relative to placebo controls.

5. Western Blot for Protein Analysis:

-

Determine protein concentration of cell lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT1, total STAT1, MxA, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system. Quantify band density using software like ImageJ.

Protocol 4.2: In Vivo Analysis of Viral Clearance and Cytokine Response in Ferrets

Objective: To assess the effect of this compound on viral load and cytokine expression in ferrets infected with influenza.

1. Animal Model and Housing:

-

Use young adult male or female ferrets (e.g., 6-12 months old), confirmed seronegative for circulating influenza strains.

-

House animals in appropriate biosafety level facilities (BSL-2 or BSL-3, depending on the virus strain).

-

Acclimatize animals for at least 7 days before the experiment.

2. Infection and Treatment:

-

Anesthetize ferrets lightly (e.g., with ketamine/xylazine).

-

Inoculate intranasally with a defined dose of influenza virus (e.g., 10⁶ PFU in 0.5 mL of PBS, split between nostrils).

-

Randomize animals into treatment and placebo groups.

-

Begin treatment at a specified time (e.g., 24 hours post-infection). Administer this compound (e.g., 13 mg/kg) or placebo once daily via oral gavage for 5-7 days.

3. Monitoring and Sample Collection:

-

Monitor animals daily for weight loss, body temperature (using a subcutaneous chip), and clinical signs of illness (sneezing, lethargy).

-

Collect nasal washes daily by instilling sterile PBS into the nostrils and collecting the runoff. Use washes for viral titration.

-

Collect blood samples at baseline and specified endpoints for serum and Peripheral Blood Mononuclear Cell (PBMC) isolation.

4. Viral Titer Measurement:

-

Serially dilute nasal wash samples and use them to infect MDCK cell monolayers.

-

Perform a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay to quantify infectious virus particles.

-

At necropsy, collect lung tissue and homogenize for viral titration.

5. Cytokine Profile Analysis (ELISA):

-

Isolate serum from blood samples.

-

Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for ferret cytokines of interest (e.g., TNF-α, IL-6).

-

Coat a 96-well plate with a capture antibody.

-

Add standards and serum samples to the wells.

-

Add a biotinylated detection antibody.

-

Add an enzyme conjugate (e.g., streptavidin-HRP).

-

Add a substrate (e.g., TMB) and stop the reaction.

-

Read absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

Impact on Innate and Adaptive Immunity

The available evidence points overwhelmingly to this compound's role in modulating the innate immune response . By enhancing the interferon signaling pathway, it leverages the host's primary, non-specific defense mechanism against viral pathogens. This restoration of the antiviral state in infected cells is crucial for limiting viral spread early in the infection.[3][11]

There is a notable lack of publicly available data on the effects of this compound on the adaptive immune system . Studies detailing its impact on T-cell activation, differentiation (e.g., Th1/Th2 balance), B-cell proliferation, or antibody production are not present in the reviewed literature. While some antiviral agents can influence the adaptive response, further research is required to determine if this compound possesses such properties.

Conclusion and Future Directions

This compound's mechanism of action is centered on a sophisticated modulation of the host's innate immune system, specifically by enhancing cellular sensitivity to interferon. This, combined with its anti-inflammatory properties and direct antiviral effects, provides a multi-pronged approach to treating respiratory viral infections.

For drug development professionals and researchers, key areas for future investigation include:

-

Quantitative Immune Profiling: Rigorous clinical and preclinical studies are needed to provide quantitative data on cytokine, chemokine, and interferon-stimulated gene expression changes following this compound treatment.

-

Adaptive Immunity: The effect of this compound on T-cell and B-cell responses remains a significant knowledge gap. Investigating its influence on long-term immunity and memory cell formation would be highly valuable.

-

Broad-Spectrum Application: Given its host-centric mechanism, exploring its efficacy against a wider range of respiratory viruses that are known to suppress the interferon response is a logical next step.

By elucidating these areas, a more complete understanding of this compound's therapeutic potential can be achieved, paving the way for optimized clinical use and the development of next-generation host-targeted antiviral therapies.

References

- 1. Имидазолилэтанамид пентандиовой кислоты — Википедия [ru.wikipedia.org]

- 2. umj.com.ua [umj.com.ua]

- 3. This compound.ru [this compound.ru]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. umj.com.ua [umj.com.ua]

- 6. campus.uni-muenster.de [campus.uni-muenster.de]

- 7. researchgate.net [researchgate.net]

- 8. Ингавирин: инструкция по применению для взрослых, отзывы, аналоги, порошок, таблетки - Lab-Krasoty [apteki.medsi.ru]

- 9. Ингавирин — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: капсулы,сироп, 30 мг/5 мл, 30 мг [rlsnet.ru]

- 10. ИНГАВИРИН капсулы - инструкция по применению, цена, дозировки, аналоги, противопоказания - Здоровье Mail [health.mail.ru]

- 11. asna.ru [asna.ru]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ingavirin

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of Ingavirin (also known as imidazolyl ethanamide pentanedioic acid). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is an antiviral drug with a unique chemical structure that combines an imidazole moiety, characteristic of the amino acid histidine, with a pentanedioic acid backbone.[1][2] This structure is central to its biological activity.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized in the table below, providing a clear reference for its molecular composition and standardized nomenclature.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | [3][4][5] |

| Molecular Formula | C₁₀H₁₅N₃O₃ | [3][6] |

| Molecular Weight | 225.25 g/mol | [6] |

| CAS Number | 219694-63-0 | [4][6] |

| SMILES | C1=C(NC=N1)CCNC(=O)CCCC(=O)O | [3][4] |

| InChI | InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | [3][4] |

| Synonyms | Dicarbamin, Vitaglutam, Ingamine, Imidazolyl ethanamide pentandioic acid | [5][6] |

Synthesis of this compound

General Synthetic Pathway

A common synthetic approach, described in patent documents, involves a multi-step process designed to selectively acylate histamine with glutaric acid.[7] This method focuses on the use of protecting groups to ensure the correct regioselectivity of the acylation reaction, thereby improving the overall yield and purity of the final product.[7]

The logical workflow for this synthesis is depicted below.

Experimental Protocol (General Description)

The following sections describe the key steps of the synthesis. It is important to note that these are generalized descriptions derived from patent literature, and specific reagents, solvents, and reaction conditions may vary.[7]

Step 1: Protection of the Primary Amino Group of Histamine The synthesis begins with the protection of the primary amino group of histamine. This is a crucial step to prevent this group from reacting in the subsequent acylation step. This is typically achieved by reacting histamine or a histamine salt with a suitable N-protecting reagent in an alkaline environment.

Step 2: Protection of the Imidazole Imino Group To further enhance selectivity and improve yield, the imino group (-NH-) on the imidazole ring is also protected. A second protecting group, orthogonal to the first, is introduced, again, typically under alkaline conditions. The patent literature suggests trityl as a possible protecting group for this position.

Step 3: Selective Deprotection of the Primary Amine The protecting group on the primary amine is then selectively removed, leaving the imidazole nitrogen protected. This unmasks the primary amine, making it available for the subsequent acylation reaction. This step requires conditions that cleave the first protecting group while leaving the second intact.

Step 4: Acylation with Glutaric Anhydride The N-acylation is performed by reacting the imidazole-protected histamine with glutaric anhydride (referred to as "Pyroglutaric acid" in some translations). This reaction forms the amide bond and introduces the pentanedioic acid moiety. The reaction temperature can range from -40°C to the reflux temperature of the chosen solvent.

Step 5: Final Deprotection The final step is the removal of the protecting group from the imidazole ring to yield the final product, this compound.

Quantitative Data

Detailed quantitative data, such as step-by-step yields and purity assessments from published, peer-reviewed literature, are not widely available. However, the patent describing this synthetic route emphasizes that the strategic use of protecting groups leads to a significant improvement in both the yield and purity of the final this compound product compared to a direct, unprotected reaction.[7]

| Step | Reaction | Reagents (General) | Yield (%) | Purity (%) |

| 1 | N-protection of primary amine | Histamine, Protecting Agent 1, Base | Data not available | Data not available |

| 2 | N-protection of imidazole | Intermediate 1, Protecting Agent 2, Base | Data not available | Data not available |

| 3 | Selective deprotection | Intermediate 2, Deprotecting Agent 1 | Data not available | Data not available |

| 4 | Acylation | Intermediate 3, Glutaric Anhydride | Data not available | Data not available |

| 5 | Final deprotection | Intermediate 4, Deprotecting Agent 2 | Data not available | Data not available |

Mechanism of Action: A Conceptual Overview

This compound exhibits a broad spectrum of antiviral activity. Its mechanism of action is complex and is believed to involve the modulation of host cellular pathways rather than direct inhibition of a single viral protein.[8] This host-centric approach may reduce the likelihood of the development of viral resistance.

The proposed mechanism involves interference with viral replication and modulation of the host's innate immune response.[9] Specifically, this compound is thought to impair the interaction between host heterogeneous nuclear ribonucleoproteins (hnRNPs) and the viral nucleocapsid (N) protein, which is a critical step for viral replication.[1][8] Additionally, it helps to normalize the host's immune response by enhancing the production of interferon and regulating cytokine levels.[9]

This guide provides a foundational understanding of the chemical nature and synthesis of this compound. Further research into detailed reaction kinetics, optimization, and spectroscopic analysis from academic literature would be necessary to provide a complete, reproducible protocol for its synthesis.

References

- 1. This compound might be a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound.ru [this compound.ru]

- 5. (4S)-4-Amino-5-((2-(1H-imidazol-4-yl)ethyl)amino)-5-oxopentanoic acid | C10H16N4O3 | CID 10220386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102757387B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 7. CN103288742A - Preparation method for high-purity this compound raw material - Google Patents [patents.google.com]

- 8. ijrpc.com [ijrpc.com]

- 9. [this compound treatment of experimental parainfluenza pneumonia in Syrian hamsters] - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingavirin's Role in Inhibiting Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral agent with a multi-faceted mechanism of action against a broad spectrum of respiratory viruses. This technical guide provides an in-depth analysis of this compound's core function: the inhibition of viral replication. It consolidates quantitative data from key preclinical and clinical studies, details relevant experimental methodologies, and visualizes the involved biological pathways and experimental workflows. The primary mechanism of this compound's direct antiviral activity is the disruption of the nuclear import of viral nucleoproteins, a critical step in the replication cycle of many viruses, including influenza A. Additionally, this compound exhibits immunomodulatory properties by stimulating the host's interferon response and anti-inflammatory effects by regulating cytokine production. This guide is intended to be a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Introduction

Acute respiratory viral infections (ARVIs), including influenza, parainfluenza, and adenovirus infections, represent a significant global health burden. The constant evolution of viral strains and the emergence of drug resistance necessitate the development of novel antiviral therapeutics with diverse mechanisms of action. This compound is a low-molecular-weight compound that has demonstrated a protective effect against various respiratory viruses in both in vitro and in vivo models. Its multifaceted approach, targeting both viral and host factors, makes it a compelling candidate for further investigation and development. This whitepaper will focus on the technical aspects of this compound's primary role in the inhibition of viral replication, providing a detailed examination of the available scientific evidence.

Direct Antiviral Activity: Inhibition of Viral Replication

This compound exerts a direct inhibitory effect on the replication of a range of respiratory viruses. This activity is primarily attributed to its ability to interfere with critical stages of the viral life cycle within the host cell.

Inhibition of Nuclear Import of Viral Nucleoprotein

A key mechanism of this compound's antiviral action is the suppression of the nuclear import of viral components, particularly the nucleocapsid protein (NP) of influenza A virus. The viral NP is essential for the transcription and replication of the viral genome, which occurs within the host cell nucleus. By retarding the migration of newly synthesized NP from the cytoplasm to the nucleus, this compound effectively curtails the production of new viral particles. Studies have shown that tritium-labeled this compound associates with the nuclear membranes of MDCK cells, suggesting a direct interaction at the site of nuclear import.

Impairment of Viral Nucleoprotein Biogenesis and Oligomerization

Further studies have indicated that this compound impairs the biogenesis of the influenza virus NP, leading to a decrease in the formation of conformationally mature and compact NP oligomers. The proper oligomerization of NP is crucial for the formation of the viral ribonucleoprotein (vRNP) complex, which serves as the template for viral RNA synthesis. By interfering with this process, this compound disrupts the assembly of functional vRNPs, thereby inhibiting viral replication.

Disruption of Viral Morphogenesis

Evidence suggests that this compound can impair the processes of viral morphogenesis. Electron microscopy studies of cells infected with influenza virus in the presence of this compound have shown a reduction in the proportion of morphologically intact virions and an increase in filamentous and giant viral particles. This alteration in virion morphology is associated with a decrease in the infectivity of the progeny virions.

Quantitative Data on Antiviral Efficacy

The antiviral activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A/H1N1 Virus

| Cell Line | Virus Strain | Assay Type | This compound Concentration (mcg/ml) | Effect | Reference |

| MDCK | Influenza A/H1N1 (including Remantadin-resistant variant) | Cytopathic Effect (CPE) Inhibition | 250 - 400 | Prevention of virus-induced CPE | |

| MDCK | Influenza A/H1N1 | Hemagglutinin Formation Inhibition | 250 - 400 | Inhibition of hemagglutinin formation |

Note: A 50% cytotoxic concentration (CD50) was not reached even at 1000 mcg/ml, indicating low cytotoxicity in MDCK cells.

Table 2: In Vivo Antiviral Activity of this compound in Animal Models

| Animal Model | Virus | This compound Dose (mg/kg/day) | Effect on Viral Titer in Lungs | Reference |

| Mice | Influenza A/H1N1 (pandemic) | 1.5 | Reduction to 10^3.5 EID50/ml (from 10^5.5 EID50/ml in placebo) | |

| Syrian Hamsters | Human Parainfluenza Virus | 30 | Statistically significant reduction | |

| Newborn Syrian Hamsters | Human Adenovirus | 30 | Strong reduction in the number of infected cells |

EID50: 50% Embryo Infective Dose

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.

Protocol:

-

Cell Seeding: Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence or absence of varying concentrations of this compound.

-

Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing trypsin (to facilitate viral spread).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Staining and Counting: Fix the cells and stain with a dye such as crystal violet. Plaques, which are clear zones where cells have been lysed by the virus, are then counted. The reduction in the number of plaques in the presence of this compound compared to the control is used to determine the antiviral activity.

Hemagglutination (HA) Assay

This assay is used to quantify the amount of influenza virus based on its ability to agglutinate red blood cells (RBCs).

Protocol:

-

Sample Preparation: Prepare serial dilutions of the virus-containing sample (e.g., cell culture supernatant) in a V-bottom 96-well plate.

-

RBC Addition: Add a standardized suspension of RBCs (typically from chicken or turkey) to each well.

-

Incubation: Incubate the plate at room temperature.

-

Observation: In the absence of virus, RBCs will settle at the bottom of the well, forming a distinct "button". In the presence of sufficient virus, the hemagglutinin on the viral surface will cross-link the RBCs, forming a lattice structure that appears as a diffuse red mat. The highest dilution of the virus that still causes hemagglutination is the HA titer.

Immunofluorescence Assay for NP Nuclear Import

This assay visualizes the subcellular localization of the viral nucleoprotein.

Protocol:

-

Cell Culture and Infection: Grow A549 or MDCK cells on coverslips and infect them with influenza virus. Treat the cells with this compound at various concentrations.

-

Fixation and Permeabilization: At different time points post-infection, fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific for the influenza NP, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope. The localization of the NP (fluorescent signal) relative to the nucleus (DAPI signal) is assessed to determine the effect of this compound on NP nuclear import.

Transmission Electron Microscopy (TEM) for Viral Morphogenesis

TEM is used to visualize the ultrastructure of virus-infected cells and the morphology of progeny virions.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MDCK or A549) and infect them with influenza virus in the presence or absence of this compound.

-

Fixation and Embedding: Fix the cells with glutaraldehyde and osmium tetroxide, dehydrate them through a series of ethanol washes, and embed them in resin.

-

Sectioning: Cut ultrathin sections of the embedded cells using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope to observe the cellular ultrastructure and the morphology of budding and released virions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's inhibition of the influenza virus replication cycle.

A Technical Guide to the Broad-Spectrum Antiviral Activity of Ingavirin

Abstract: Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral agent developed in the Russian Federation, demonstrating a wide spectrum of activity against numerous respiratory viruses. Its mechanism of action is multifaceted, combining direct antiviral effects with modulation of the host's innate immune response. This dual approach involves inhibiting the nuclear import of viral nucleoproteins, a critical step in the replication of viruses like influenza, and restoring host antiviral pathways often suppressed by viral proteins. Specifically, this compound promotes interferon production and activates key signaling molecules such as PKR, IRF3, and IRF7, leading to an enhanced cellular antiviral state. Furthermore, it exhibits anti-inflammatory and cytoprotective properties, mitigating virus-induced pathology. This technical guide provides an in-depth analysis of this compound's antiviral activity, supported by quantitative data from in vitro, in vivo, and clinical studies, details key experimental methodologies, and visualizes its mechanisms through signaling pathway diagrams.

Introduction

Acute respiratory viral infections (ARVIs), including seasonal influenza, represent a significant global health burden. The rapid evolution of viruses and the emergence of drug-resistant strains necessitate the development of novel antiviral therapeutics.[1] this compound (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxohexanoic acid) is a low-molecular-weight compound that has shown efficacy against a range of respiratory viruses.[1][2] Unlike many antiviral drugs that target specific viral enzymes, this compound employs a complex mechanism that involves both direct action on viral components and modulation of the host's intrinsic antiviral defenses.[1][3] This makes it a compelling candidate for broad-spectrum antiviral therapy, potentially with a higher barrier to the development of resistance. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's efficacy, mechanism, and the experimental protocols used in its evaluation.

Spectrum of Antiviral Activity

This compound has demonstrated a broad range of antiviral activity against phylogenetically distinct viruses that are common causes of ARVIs. Its efficacy has been confirmed in both preclinical and clinical settings.

| Virus Family | Virus | Evidence |

| Orthomyxoviridae | Influenza A Virus (subtypes H1N1, H3N2, H5N1), Influenza B Virus | In vitro, in vivo (mice, ferrets), and clinical trials.[1][4][5][6][7] |

| Paramyxoviridae | Human Parainfluenza Virus (hPIV), Respiratory Syncytial Virus (RSV), Human Metapneumovirus (HMPV) | In vitro and in vivo (hamsters) studies.[1][4][8][9] |

| Adenoviridae | Human Adenovirus | In vitro and in vivo (hamsters) studies.[1][4][10] |

| Coronaviridae | SARS-CoV-2 (hypothesized) | The mechanism suggests potential activity, though direct experimental evidence is emerging.[11][12] |

Mechanism of Action

This compound's antiviral effect is not attributed to a single target but rather to a combination of direct viral inhibition and host-centric immunomodulation.

Inhibition of Viral Replication

A primary mechanism of this compound is the disruption of viral replication by interfering with the transport of newly synthesized viral components.[3] In the case of influenza A and B viruses, this compound interacts with the viral nucleocapsid protein (N protein).[12] This interaction impairs the N protein's ability to oligomerize and retards its migration from the cytoplasm to the nucleus of the infected cell.[12] Since the nuclear import of the viral ribonucleoprotein complex is essential for replication, this action effectively halts the viral life cycle.[3] For other viruses, such as adenovirus, this compound has been shown to disturb the normal morphogenesis process.[10]

Modulation of the Host Immune Response

Viruses have evolved mechanisms to evade the host's innate immune system, often by inhibiting the interferon (IFN) signaling pathway. This compound counteracts this by restoring and enhancing the cellular antiviral response.[3][13]

-

Interferon Production: this compound promotes the production of interferons, which are critical signaling proteins that induce an antiviral state in surrounding cells.[3][4]

-

Restoration of Antiviral Pathways: Influenza virus, through its NS1 protein, typically inhibits the activation of Protein Kinase R (PKR) and the subsequent translocation of Interferon Regulatory Factors 3 and 7 (IRF3/IRF7) to the nucleus. Studies have shown that in the presence of this compound, these pathways are restored.[13] This leads to the expression of interferon-stimulated genes (ISGs), such as Myxovirus resistance protein A (MxA), which have potent antiviral activity.[13]

-

Anti-inflammatory Action: Viral infections can trigger an excessive inflammatory response, or "cytokine storm," leading to tissue damage. This compound helps to normalize the balance of cytokines and reduces the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.[3][4]

Cytoprotective Effects

Beyond direct antiviral and immunomodulatory actions, this compound demonstrates a cytoprotective effect. It helps prevent the destruction of infected cells, thereby maintaining the function of the target organ and minimizing virus-induced tissue damage.[1][6][9] This effect has been observed as the preservation of bronchial epithelium integrity in animal models of influenza and parainfluenza infection.[9][14]

Quantitative Efficacy Data

The antiviral efficacy of this compound has been quantified in a variety of experimental models.

In Vitro Studies

| Virus | Cell Line | Assay Type | This compound Concentration | Result | Reference |

| Influenza A (H1N1) | MDCK | Cytopathic Effect (CPE) Inhibition | Not specified | 50% to 79% decrease in CPE | [6] |

| Human Metapneumovirus (HMPV) | ChangConjunctiva | Viral Titer Reduction | 50 - 500 µg/mL | 2.2 - 3.3 log reduction in viral replication | [8] |

| Human Adenovirus (Type 5) | Hep-2 | Infectivity Reduction | 10 - 1000 µg/mL | 10x to 250x reduction in infective capacity | [10] |

In Vivo Preclinical Studies

| Animal Model | Virus Strain | This compound Dosage | Key Outcomes | Reference |

| Mice | Influenza A (H3N2 or H1N1) | Not specified | ~40% reduction in mortality; ~4-day increase in average lifespan vs. placebo. | [6] |

| Mice | Influenza B | Not specified | Decreased lung viral titers, reduced mortality, and increased lifespan; activity was higher than reference drug Arbidol®. | [7][15] |

| Ferrets | Influenza A (H1N1)pdm09 | 13 mg/kg/day (oral) | Accelerated viral clearance from nasal washes starting at day 4 post-infection. | [13] |

| Hamsters | Human Parainfluenza Virus | Not specified | Showed protective activity and normalization of tissue structure. | [1] |

| Hamsters | Human Adenovirus | Not specified | Showed protective activity and normalization of tissue structure. | [1] |

Clinical Studies

| Condition | Patient Population | This compound Dosage | Comparison Group(s) | Key Outcome | Reference |

| Influenza | Adults (n=105) | 90 mg/day for 5 days | Placebo, Arbidol® | Significant reduction in fever duration (34.5 hrs) compared to placebo (72.0 hrs) and Arbidol® (48.4 hrs). | [16] |

| Influenza / ARVI | Children (13-17 years) | 60 mg/day for 5 days | Placebo | Clinical trial to evaluate therapeutic efficacy and safety. | [17] |

Experimental Methodologies

The evaluation of this compound's antiviral properties has employed standard preclinical and clinical research protocols.

In Vitro Antiviral Assays

Standard cell-based assays are used to determine the direct effect of the compound on viral replication and cell viability.

-

Cytopathic Effect (CPE) Inhibition Assay: Permissive cell lines (e.g., MDCK for influenza) are seeded in microtiter plates. The cells are infected with a specific virus in the presence of serial dilutions of this compound. After an incubation period, the plates are examined for viral CPE (e.g., cell rounding, detachment). The concentration of the drug that inhibits CPE by 50% (EC50) is determined, often visually or through a cell viability stain like Neutral Red or the microtetrazolium (MTT) assay.[9][18]

-

Viral Titer Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles. Supernatants from infected and treated cell cultures are collected and serially diluted. These dilutions are then used to infect fresh cell monolayers to determine the viral titer (e.g., TCID50 - 50% Tissue Culture Infectious Dose or PFU - Plaque Forming Units/mL). The reduction in titer relative to untreated controls indicates the drug's potency.

-

Hemagglutination (HA) Assay: Specific to hemagglutinating viruses like influenza, this assay measures the amount of virus present by its ability to agglutinate red blood cells. A decrease in HA titer in the presence of this compound indicates inhibition of viral replication.[5]

In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of an antiviral compound in a whole organism, assessing its impact on disease progression, viral load, and host response.

-

Lethal Influenza Mouse Model: This is a common model for testing anti-influenza drugs.

-

Virus Adaptation & Titration: An influenza strain is adapted for virulence in mice. The 50% lethal dose (LD50) is determined by intranasally inoculating groups of mice with serial dilutions of the virus.[6]

-

Efficacy Study: Mice are infected with a lethal dose (e.g., 5x LD50) of the virus.

-

Treatment: Treatment groups receive this compound orally (via gavage) once daily for a set period (e.g., 5 days), starting shortly after infection. Control groups receive a placebo or a reference drug (e.g., Tamiflu).[1][6]

-

Monitoring & Endpoints: Animals are monitored daily for weight loss and survival for 14-21 days. At specific time points, subgroups of animals are euthanized to collect lung tissue for viral titer analysis (TCID50) and histopathological examination.[1][5][6]

-

Conclusion

This compound presents a compelling profile as a broad-spectrum antiviral agent for respiratory infections. Its unique, multi-pronged mechanism—which combines the inhibition of viral nuclear protein import with the strategic enhancement of the host's innate immune defenses—distinguishes it from many existing antivirals. This dual action not only provides efficacy against a wide range of viruses but may also offer a more robust defense against the development of viral resistance. The quantitative data from in vitro, in vivo, and clinical studies collectively support its role as an effective therapeutic agent, particularly for influenza. For the research and drug development community, this compound serves as an important example of a successful host-centric and direct-acting antiviral strategy.

References

- 1. Activity of this compound (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. [In vitro and in vivo efficacy of this compound against strains of pandemic influenza virus A(H1N1/09)v] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Antiviral activity of this compound in experimental lethal influenza due to influenza virus B in albino mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro investigation of the antiviral activity of this compound against human metapneumovirus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Experimental investigation of this compound antiviral activity against human parainfluenza virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound might be a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. This compound.ru [this compound.ru]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral Activity of this compound® in Experimental Lethal Influenza Due to Influenza Virus B in Albino Mice | Zarubaev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 16. [Efficacy of this compound in adults with influenza] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety of this compound®, Capsules, 60 mg, in Children With Influenza and Other Acute Respiratory Viral Infections [ctv.veeva.com]

- 18. Experimental Investigation of this compound® Antiviral Activity Against Human Parainfluenza Virus | Zarubaev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

Ingavirin's Multifaceted Assault on the Viral Life Cycle: A Technical Guide

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the antiviral agent Ingavirin (imidazolyl ethanamide pentandioic acid), detailing its mechanisms of action against various stages of the viral life cycle. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available quantitative data, experimental methodologies, and the signaling pathways involved in this compound's antiviral and immunomodulatory effects.

Core Mechanisms of Action: A Dual-Pronged Strategy

This compound exerts its antiviral effects through a combination of direct inhibition of viral replication and strategic modulation of the host's innate immune response. This dual-pronged approach not only hinders the propagation of the virus but also strengthens the host's ability to clear the infection.

Direct Antiviral Effects: Targeting Key Viral Processes

This compound's direct antiviral activity primarily focuses on disrupting the lifecycle of influenza viruses, with a particular emphasis on the crucial role of the viral nucleoprotein (NP).

-

Inhibition of Viral Nucleoprotein (NP) Nuclear Import: A primary mechanism of this compound is the suppression of the nuclear import of viral nucleoproteins. This is a critical step for the replication and transcription of the viral genome. By interfering with the transport of these essential viral components into the host cell nucleus, this compound effectively curtails the virus's ability to multiply.[1] Some studies suggest that this compound interacts with the influenza virus NP, which prevents the oligomerization necessary for viral replication.[2] Research indicates that this compound at concentrations of 400-1000 microg/ml can impair the biogenesis of influenza virus NP, reduce the efficiency of the formation of conformationally mature NP oligomers, and slow the migration of newly synthesized NP from the cytoplasm to the nucleus.[3]

-

Impairment of Viral Morphogenesis: Evidence suggests that this compound can disrupt the later stages of the viral life cycle. Treatment with this compound has been shown to decrease the proportion of morphologically intact virions while increasing the number of filamentous and giant viral particles. This impairment of viral morphogenesis leads to a reduction in the infectivity of the progeny virions.[4]

Modulation of the Host Antiviral Response: Restoring Innate Immunity

A key aspect of this compound's efficacy lies in its ability to counteract viral immune evasion strategies and bolster the host's innate antiviral defenses.

-

Enhancement of Interferon Production: this compound has been shown to modulate the immune response by promoting the production of interferon, a critical component of the body's antiviral defense mechanism.[1] This stimulation of interferon production enhances the host's antiviral state, contributing to the containment and elimination of the viral infection.

-

Restoration of Cellular Antiviral Pathways: Many viruses, including influenza, have evolved mechanisms to suppress the host's antiviral signaling pathways. This compound has been found to restore these pathways. Specifically, in A549 lung epithelial cells infected with influenza A virus, this compound induces the activation of protein kinase R (PKR), promotes the translocation of interferon regulatory factors 3 (IRF3) and 7 (IRF7) into the nucleus, and increases the levels of the antiviral protein MxA.[5] These actions effectively reverse the virus-induced suppression of the host's danger signal-associated pathways.[5]

-

Anti-inflammatory Properties: Viral infections often trigger a strong inflammatory response, which can contribute to the symptoms of the illness. This compound helps to moderate this inflammatory response by reducing the production of pro-inflammatory cytokines.[1]

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified in various in vitro, in vivo, and clinical studies.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Virus Strain(s) | Endpoint Measured | This compound Concentration | Result | Citation(s) |

| MDCK | Influenza A/H1N1 | Cytopathic Effect (CPE) | 250-400 mcg/ml | Prevention of virus-induced CPE | [6] |

| MDCK | Influenza A/H1N1 | Hemagglutinin Formation | 250-400 mcg/ml | Inhibition of hemagglutinin formation | [6] |

| MDCK | Not specified | Cytotoxicity | > 1000 mcg/ml | CD50 not reached, indicating low toxicity | [6] |

| Cell Culture | IAV H1N1 | Cytopathic Effect (CPE) | Not specified | 50% to 79% decrease in virus-induced CPE compared to control | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Virus Strain | Treatment Regimen | Endpoint Measured | Result | Citation(s) |

| Mice | Influenza A/California/7/09 (H1N1)v | Not specified | Viral titer in lung tissue (day 3 p.i.) | Reduction to approx. 10^3.5 EID50/20 mg tissue (Control: 10^5.1 EID50/20 mg) | [2] |

| Ferrets | Influenza A(H1N1)pdm09 | 13 mg/kg, once daily, starting 36h post-infection | Viral clearance from nasal washes | Accelerated viral clearance starting at day 4 | [5] |

| Mice | Influenza A (H3N2) or H1N1 (2009) | Not specified | Mortality and average lifespan | Lower mortality (approx. 40%) and increased average lifespan (approx. 4 days) compared to placebo | [2] |

Table 3: Clinical Efficacy of this compound

| Study Design | Patient Population | Treatment Groups | Primary Endpoint | Result | Citation(s) |

| Randomized, Placebo-controlled | Adults with influenza | This compound (90 mg daily), Placebo, Arbidol (200 mg 4 times a day) | Duration of fever | This compound: 34.5 hours, Placebo: 72.0 hours, Arbidol: 48.4 hours | [7] |

Key Experimental Methodologies

The following sections provide an overview of the methodologies used in the cited studies to evaluate the efficacy and mechanism of action of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for assessing the ability of a compound to inhibit the destructive effects of a virus on cultured cells.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluency.

-

Virus Infection: A standardized amount of influenza virus (e.g., 0.01 CPD50/ml) is added to the cell monolayers.[6]

-

Drug Treatment: Various concentrations of this compound (e.g., 250 to 400 mcg/ml) are added to the wells before, during, or after viral infection.[6]

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).

-

Endpoint Measurement: The cell monolayer is observed microscopically for the presence of CPE (e.g., cell rounding, detachment, and lysis). The percentage of CPE inhibition is calculated relative to the virus control (100% CPE) and cell control (0% CPE). Alternatively, cell viability can be quantified using a colorimetric assay such as the neutral red uptake assay.[8][9][10][11][12]

Western Blot for Phosphorylated Proteins (PKR and IRF3)

This technique is used to detect the activation of signaling proteins through phosphorylation.

-

Cell Culture and Treatment: A549 cells are seeded in culture plates, infected with influenza virus, and treated with this compound or a vehicle control.

-

Cell Lysis: At specific time points, the cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PKR or anti-phospho-IRF3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The levels of phosphorylated protein are typically normalized to the total amount of the respective protein or a housekeeping protein like actin.[13][14][15][16]

Quantitative Real-Time PCR (qRT-PCR) for MxA Gene Expression

This method is used to measure the level of gene expression by quantifying the amount of a specific messenger RNA (mRNA).

-

Cell Culture and Treatment: A549 cells are infected with influenza virus and treated with this compound.

-

RNA Extraction: Total RNA is extracted from the cells at various time points.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template in a qPCR reaction with primers and a probe specific for the MxA gene. The amplification of the target gene is monitored in real-time.

-

Data Analysis: The expression level of MxA is normalized to that of a housekeeping gene (e.g., GAPDH or 18S rRNA) and the fold change in expression in this compound-treated cells is calculated relative to untreated or placebo-treated cells using the 2-ΔΔCt method.[6][17][18][19]

Immunofluorescence Assay for NP Nuclear Import

This imaging technique allows for the visualization of the subcellular localization of proteins.

-

Cell Culture and Treatment: A549 or MDCK cells are grown on coverslips, infected with influenza virus, and treated with this compound.

-

Fixation and Permeabilization: At different time points post-infection, the cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

-

Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the influenza NP. After washing, a secondary antibody conjugated to a fluorescent dye is added. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope. The localization of the NP (cytoplasmic vs. nuclear) is observed and can be quantified by analyzing the fluorescence intensity in each compartment.[20][21]

Visualizing this compound's Impact: Signaling and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by this compound.

Figure 1: this compound's interference with the nuclear import of the influenza virus ribonucleoprotein (vRNP) complex.

Figure 2: this compound's restoration of the host's innate antiviral signaling pathways, counteracting viral suppression.

Figure 3: A simplified experimental workflow for determining the in vitro antiviral activity of this compound using a CPE reduction assay.

Conclusion

This compound presents a compelling case as a broad-spectrum antiviral agent with a sophisticated, multi-pronged mechanism of action. By simultaneously targeting crucial viral processes like nucleoprotein trafficking and morphogenesis, and by restoring and enhancing the host's own innate immune defenses, this compound disrupts the viral life cycle at multiple junctures. This dual-action profile likely contributes to its observed efficacy and suggests a lower propensity for the development of viral resistance compared to agents with a single target. Further research to elucidate the finer details of its molecular interactions and to quantify its effects on a wider range of viruses will be invaluable for optimizing its therapeutic potential.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Activity of this compound (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [In vitro and in vivo effects of this compound on the ultrastructure and infectivity of influenza virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound.ru [this compound.ru]

- 6. Induction of MxA Gene Expression by Influenza A Virus Requires Type I or Type III Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Efficacy of this compound in adults with influenza] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differentiation of Cytopathic Effects (CPE) induced by influenza virus infection using deep Convolutional Neural Networks (CNN) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative analysis of MxA, OAS1, PKR gene expression levels in leukocytes of patients with influenza and coronavirus infection - Klotchenko - Medical academic journal [journals.eco-vector.com]

- 18. researchgate.net [researchgate.net]

- 19. Oligomerization and GTP-binding Requirements of MxA for Viral Target Recognition and Antiviral Activity against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Nucleoporin 85 interacts with influenza A virus PB1 and PB2 to promote its replication by facilitating nuclear import of ribonucleoprotein [frontiersin.org]

- 21. Nucleoporin 85 interacts with influenza A virus PB1 and PB2 to promote its replication by facilitating nuclear import of ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Imidazolyl Ethanamide Pentandioic Acid: A Technical Guide

An In-depth Examination of a Novel Immunomodulatory and Antiviral Agent

Abstract

Imidazolyl ethanamide pentandioic acid (IEPA), also known as Vitaglutam or Ingavirin, is an orally bioavailable small molecule with a dual mechanism of action encompassing both hematopoietic stimulation and broad-spectrum antiviral activity. This technical guide provides a comprehensive overview of the pharmacological profile of IEPA, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's properties and potential therapeutic applications.

Introduction

Imidazolyl ethanamide pentandioic acid is a synthetic dipeptide analogue that has garnered significant interest for its potential therapeutic applications in oncology support and virology. Initially developed and used in Russia for the treatment and prophylaxis of influenza and other acute respiratory viral infections, its pharmacological activities have been shown to extend to the hematopoietic system. IEPA has been investigated for its capacity to mitigate the myelosuppressive effects of chemotherapy and radiotherapy, a common and dose-limiting toxicity in cancer treatment. This guide will delve into the core pharmacological characteristics of IEPA, presenting a consolidated view of its mechanism of action, pharmacokinetics, and preclinical and clinical findings.

Pharmacological Profile

Mechanism of Action

IEPA's pharmacological effects are attributed to two primary activities: stimulation of hematopoiesis and modulation of the host antiviral response.

-

Hematopoietic Activity: IEPA promotes the differentiation and maturation of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow across multiple lineages, including leukocytic, lymphocytic, and erythrocytic lines. It also appears to prevent the apoptosis of these cells. This action contributes to the recovery of peripheral blood cell counts following myelosuppressive insults. Studies in murine models have

Ingavirin's Anti-Inflammatory Properties in Viral Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolylethanamide pentanedioic acid) is an antiviral agent with a multi-faceted mechanism of action that includes significant anti-inflammatory effects, which play a crucial role in its therapeutic efficacy against viral infections. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its modulation of cytokine production and its impact on key signaling pathways. The information presented herein is a synthesis of available preclinical and clinical data, intended to inform further research and drug development efforts in the field of antiviral and anti-inflammatory therapies.

Introduction

Viral respiratory infections, such as influenza and other acute respiratory viral infections (ARVIs), are often characterized by an excessive inflammatory response, commonly referred to as a "cytokine storm." This hyperinflammation can lead to severe tissue damage, acute respiratory distress syndrome (ARDS), and increased morbidity and mortality. This compound, a novel antiviral drug, has demonstrated both direct antiviral activity and a potent immunomodulatory effect that mitigates virus-induced inflammation. Its anti-inflammatory action is primarily attributed to the suppression of pro-inflammatory cytokine production and the modulation of the host's interferon response.

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through two primary mechanisms: the suppression of pro-inflammatory cytokine production and the modulation of the interferon signaling pathway.

Suppression of Pro-inflammatory Cytokines